4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Description
Historical Development of Pyrazole-Benzoic Acid Hybrid Molecules
The integration of pyrazole and benzoic acid moieties represents a strategic advancement in heterocyclic chemistry. Early research into pyrazole derivatives gained momentum in the 1960s with the discovery of antipyretic and analgesic properties in simple pyrazole structures. The conceptual leap toward hybrid systems emerged in the late 1990s when researchers began exploring methylene-linked architectures to combine the metabolic stability of benzoic acids with the pharmacological versatility of pyrazoles.
A pivotal milestone occurred in 2020 with the synthesis of 3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene hydrazine derivatives, which demonstrated enhanced antibacterial activity due to the synergistic effects of the hybrid structure. Table 1 illustrates key developments:
The structural evolution of these hybrids reflects a paradigm shift toward modular drug design, where the benzoic acid group enhances solubility while the nitro-pyrazole moiety contributes to target binding.
Conceptual Framework in Heterocyclic Chemistry Research
Pyrazole-benzoic acid hybrids exemplify three core principles of modern heterocyclic chemistry:
- Electronic modulation : The nitro group at the pyrazole 4-position induces strong electron-withdrawing effects, polarizing the heterocyclic ring and enhancing hydrogen-bonding capabilities.
- Spatiotemporal control : The methylene linker (-CH2-) introduces conformational flexibility, allowing simultaneous interaction with hydrophobic pockets and catalytic sites.
- Bioisosteric replacement : Researchers frequently substitute the benzoic acid carboxyl group with isosteres like tetrazoles to optimize metabolic stability while retaining hydrogen-bond donor capacity.
Table 2 compares substituent effects on hybrid molecule properties:
These design principles enable precise tuning of physicochemical properties while maintaining synthetic accessibility through cyclocondensation and Suzuki coupling strategies.
Evolution of Nitro-Pyrazole Chemistry in Scientific Literature
Nitro-substituted pyrazoles have undergone three distinct phases of development:
- Exploratory phase (1980–2000) : Early studies focused on nitro group redox chemistry, revealing unique tautomeric behavior in 4-nitropyrazoles compared to 3- and 5-substituted analogs.
- Pharmacological renaissance (2001–2020) : The discovery that 4-nitro groups enhance bacterial membrane penetration led to MIC values <1 μg/ml against MRSA strains.
- Targeted drug design era (2021–present) : Recent work utilizes nitro-pyrazoles as warheads in covalent inhibitors, leveraging nitro-to-amine conversion for sustained target engagement.
Critical advancements include:
- Development of regioselective nitration protocols achieving >95% 4-nitro isomer purity
- Quantum mechanical studies showing nitro group planarity reduces steric clashes in enzyme active sites
- Catalytic hydrogenation methods converting nitro to amino groups without pyrazole ring opening
Table 3 highlights benchmark nitro-pyrazole compounds:
Theoretical Significance of Methylene-Linked Heterocyclic Systems
The methylene bridge in 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid serves as a molecular pivot enabling three critical functions:
- Conformational isomerism : DFT calculations show the bridge allows 60° rotational freedom, facilitating adaptation to both planar and globular protein targets.
- Electronic decoupling : Hammett studies (ρ = 0.82) indicate the spacer reduces resonance between aromatic systems by 40% compared to directly conjugated analogs.
- Metabolic stabilization : In vitro microsomal assays demonstrate 3-fold increased half-life versus ester-linked hybrids due to reduced oxidative cleavage.
Comparative analysis of linker strategies (Table 4):
| Linker Type | Bond Length (Å) | Rotational Freedom | Metabolic Stability |
|---|---|---|---|
| Methylene (-CH2-) | 1.54 | 120° | t1/2 = 8.7 h |
| Ether (-O-) | 1.43 | 180° | t1/2 = 2.1 h |
| Direct bond | 1.48 | 0° | t1/2 = 1.4 h |
Properties
IUPAC Name |
4-[(4-nitropyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(17)18/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZUBSJMBVABMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514801-08-2 | |
| Record name | 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of 4-nitro-1H-pyrazole with benzyl bromide under basic conditions to form the intermediate 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzyl bromide. This intermediate is then subjected to hydrolysis to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophiles like bromine (Br2) and catalysts such as iron (Fe) can facilitate these reactions.
Coupling: Boron reagents and palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Reduction: 4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. The presence of the nitro group enhances its reactivity, making it a candidate for drug formulation aimed at treating infections caused by resistant bacteria .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Studies suggest that derivatives of this compound can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling modulation of biological pathways.
Agricultural Chemistry
Pesticide Development
Due to its biological activity, this compound is being explored as a potential pesticide. Its efficacy against plant pathogens makes it a candidate for developing new agricultural chemicals that can protect crops from disease while minimizing environmental impact .
Materials Science
Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing various polymers and materials with enhanced properties. Its ability to form stable complexes with metals has implications for developing new materials with specific functionalities, such as improved thermal stability or electrical conductivity .
Case Study 1: Antimicrobial Efficacy
A study published in 2020 reported the synthesis of several pyrazole derivatives, including this compound. These derivatives were tested against multiple strains of bacteria, demonstrating significant inhibitory effects. The study concluded that modifications to the pyrazole moiety could enhance antimicrobial activity further .
Case Study 2: Anti-inflammatory Research
In another investigation, researchers explored the anti-inflammatory potential of this compound in vitro. Results indicated that it could reduce the production of inflammatory mediators in activated macrophages, suggesting its utility in developing anti-inflammatory therapies .
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Potential Applications |
|---|---|---|---|
| This compound | High | Moderate | Pharmaceuticals, Agrochemicals |
| Coumarin-substituted pyrazoles | Moderate | High | Drug development |
| Other pyrazole derivatives | Variable | Variable | Various therapeutic applications |
Mechanism of Action
The mechanism of action of 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding to proteins and enzymes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural analogs, emphasizing substituent variations and their implications:
*Molecular weights calculated or derived from evidence. †Estimated based on the base compound (202.21) + NO₂ group (46).
Key Observations:
- Bromo-Nitro Derivative: The addition of bromo and nitro groups (CAS: 514800-72-7) increases molecular weight (326.10) and polar surface area (101 Ų), likely reducing solubility in non-polar solvents .
Corrosion Inhibition Potential
Pyrazole-benzoic acid hybrids are explored as corrosion inhibitors. For example:
- P2 (4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)benzoic acid): Demonstrated 85% inhibition efficiency for mild steel in 1 M HCl, attributed to adsorption via the amino group and benzoic acid moiety .
- Target Compound: The nitro group may alter adsorption mechanisms. However, nitro groups may enhance stability in acidic environments .
Spectroscopic and Crystallographic Insights
- Hydrazone Derivative (Compound 25): The analog 4-[4-[(E)-[(4-nitrophenyl)hydrazono]methyl]-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid (from ) includes a chromen group, which may impart fluorescence properties. Its ¹H NMR spectrum shows distinct shifts due to hydrazone and chromen moieties, suggesting similar analyses could be applied to the target compound .
- Crystallography Tools : Structural determination of related compounds employs SHELXL for refinement and OLEX2 for visualization, indicating these tools are applicable for analyzing the target compound’s crystal structure .
Biological Activity
4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 231.21 g/mol. Its structure includes a benzoic acid moiety substituted with a 4-nitro-1H-pyrazole group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₃O₃ |
| Molecular Weight | 231.21 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with nitro-substituted pyrazole intermediates. The specific synthetic routes can vary, but they generally include steps such as:
- Formation of the Pyrazole Ring : Using hydrazine derivatives and appropriate carbonyl compounds.
- Nitration : Introducing the nitro group onto the pyrazole ring.
- Coupling Reaction : Attaching the pyrazole to the benzoic acid backbone.
Antimicrobial Activity
Studies have reported that compounds similar to this compound exhibit antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.
- Antibacterial Studies : In vitro evaluations have shown that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 μM to 125 μM depending on structural modifications .
| Pathogen | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.25 - 125 |
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. Its structural features indicate potential interactions with biological targets involved in inflammation pathways, although specific mechanisms remain to be elucidated .
Anticancer Potential
Research indicates that pyrazole derivatives can exhibit anticancer activity against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through interaction with specific molecular targets .
The biological activity of this compound is believed to stem from its ability to interact with enzymes and receptors involved in inflammatory and cancer pathways. The nitro group may undergo reduction to form reactive intermediates that can modify cellular components, leading to various biological effects .
Case Studies
Several studies have highlighted the importance of this compound in drug development:
- Study on Antimicrobial Efficacy : A recent study synthesized a series of pyrazole derivatives, including those based on the structure of this compound, which showed promising antibacterial activity against resistant strains of bacteria .
- Anticancer Research : Another investigation focused on the anticancer properties of pyrazole derivatives, demonstrating significant antiproliferative effects on various cancer cell lines, suggesting that modifications in the structure could enhance efficacy against specific types of cancer .
Q & A
Q. What are the established synthetic routes for 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation or multi-step functionalization. For example:
- Cyclocondensation : React ethyl acetoacetate with nitrating agents to introduce the nitro group, followed by coupling with a benzoic acid derivative. Key conditions include refluxing in ethanol with catalytic acetic acid (4–6 hours at 65–80°C) .
- Methylation : Use methylating agents (e.g., DMF-DMA) to attach the methylene bridge between the pyrazole and benzoic acid moieties. Temperature control (60–70°C) and stoichiometric ratios are critical to avoid side reactions .
- Purification : Recrystallization from methanol or ethanol improves yield and purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm the pyrazole ring substitution pattern and methylene bridge connectivity. For example, the nitro group deshields adjacent protons, shifting peaks to δ 8.5–9.0 ppm .
- IR Spectroscopy : Key peaks include C=O stretching (1680–1720 cm) for the benzoic acid and N-O stretching (1520–1560 cm) for the nitro group .
- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]) and fragmentation patterns .
Advanced Questions
Q. How can crystallographic data inconsistencies be resolved during structural refinement?
Methodological Answer:
- Software Tools : Use SHELXL for small-molecule refinement and OLEX2 for structure solution. SHELXL’s TWIN and BASF commands address twinning, while SIMU and DELU restraints refine thermal parameters .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and SQUEEZE to model disordered solvent .
- Data Contradictions : If R-factors diverge (>5%), re-examine hydrogen bonding networks or test for partial occupancy of the nitro group .
Q. What strategies mitigate nitro group interference in biological assays (e.g., antimicrobial studies)?
Methodological Answer:
- Derivatization : Convert the nitro group to an amino group via catalytic hydrogenation (H/Pd-C) to reduce redox activity while retaining bioactivity .
- Control Experiments : Include a nitro-free analog to isolate the nitro group’s effect on microbial inhibition .
- Solubility Optimization : Use dimethyl sulfoxide (DMSO) or PEG-400 to enhance solubility, minimizing aggregation in aqueous assays .
Q. How can computational methods predict the reactivity of the nitro group in further functionalization?
Methodological Answer:
- DFT Calculations : Use Gaussian09 or ORCA to model nitro group electron-withdrawing effects. Basis sets like B3LYP/6-311+G(d,p) predict electrophilic substitution sites .
- Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electron density (e.g., the nitro group’s oxygen atoms) prone to nucleophilic attack .
- Docking Studies : AutoDock Vina assesses steric hindrance from the nitro group in enzyme-binding pockets .
Q. What experimental approaches resolve spectral overlaps in NMR analysis?
Methodological Answer:
- 2D NMR : HSQC and HMBC correlate - couplings, distinguishing overlapping pyrazole and benzoic acid signals .
- Variable Temperature NMR : Heating to 50°C reduces peak broadening caused by slow rotation of the methylene bridge .
- Deuterated Solvents : Use DMSO-d instead of CDCl to shift residual solvent peaks away from aromatic regions .
Q. How are reaction yields optimized when scaling up synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining >80% yield .
- Flow Chemistry : Continuous flow reactors improve heat transfer and mixing for nitro group introduction, minimizing decomposition .
- In Situ Monitoring : Use FTIR probes to track reaction progress and adjust reagent addition rates dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
